molecular formula C21H18N2O4 B2470555 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide CAS No. 1105242-54-3

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2470555
CAS No.: 1105242-54-3
M. Wt: 362.385
InChI Key: PQEVRFXBEFKRQV-UHFFFAOYSA-N
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Description

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic chemical compound featuring a benzofuran-isoxazole hybrid scaffold, designed for research and development applications. The benzofuran moiety is a privileged structure in medicinal chemistry, known for its wide range of pharmacological properties . This structural motif is frequently investigated in the discovery of new antimicrobial agents to address the growing challenge of multidrug-resistant bacteria . Furthermore, the distinct electronic and structural properties of the benzofuran core also make it a component of interest in material science, with applications explored in organic electronics and functional polymers . The integration of the isoxazole ring, a five-membered heterocycle, further enhances the molecular diversity and potential bioactivity of the compound, as this ring system is commonly employed in drug discovery . Researchers are exploring such hybrid structures for their potential as novel therapeutic agents and biochemical probes. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-14-6-8-17(9-7-14)25-13-21(24)22-12-16-11-20(27-23-16)19-10-15-4-2-3-5-18(15)26-19/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEVRFXBEFKRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Synthesis of the isoxazole ring: Isoxazoles are often synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.

    Coupling of the benzofuran and isoxazole rings: This step might involve the use of coupling reagents such as EDCI or DCC in the presence of a base.

    Introduction of the p-tolyloxy group: This can be done through etherification reactions using p-tolyl alcohol and appropriate activating agents.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide: can be compared with other benzofuran or isoxazole derivatives.

    Benzofuran derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.

    Isoxazole derivatives: Often studied for their antimicrobial and anti-inflammatory effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C21_{21}H18_{18}N2_{2}O4_{4}

Molecular Weight: 362.4 g/mol

The compound features a benzofuran moiety linked to an isoxazole ring, which is known for various biological activities including antimicrobial and anticancer properties .

Anticancer Activity

Research has indicated that compounds containing benzofuran and isoxazole structures exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar benzofuran derivatives against various cancer cell lines, including:

  • Breast Cancer: MCF-7, MDA-MB-231
  • Lung Cancer: A549
  • Colorectal Cancer: HT-29

These derivatives have shown IC50_{50} values indicating effective inhibition of cell proliferation . The mechanisms of action often involve the induction of apoptosis and disruption of mitochondrial function, leading to increased oxidative stress within cancer cells .

Antimicrobial Activity

Benzofuran derivatives are also noted for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected derivatives were determined against various pathogens, revealing promising antibacterial activity .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus12
Compound BEscherichia coli25
Compound CBacillus subtilis15

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction: The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes critical for cell proliferation and survival.
  • Modulation of Gene Expression: Bioinformatics analyses suggest that these compounds can alter the expression levels of genes involved in cell cycle regulation and apoptosis .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study, this compound was tested on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50_{50} value calculated at approximately 8 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that the compound effectively induces programmed cell death through mitochondrial pathways .

Case Study 2: Antibacterial Activity Against Staphylococcus aureus

A separate study assessed the antibacterial efficacy of the compound against Staphylococcus aureus. The compound exhibited an MIC value of 12 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains. Further investigations revealed that the compound disrupts bacterial cell wall synthesis, contributing to its antibacterial effects .

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